2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide
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Overview
Description
2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide is a quaternary ammonium compound with a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide typically involves the reaction of 1-(4-methylbenzyl)pyridinium bromide with ethyl bromoacetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in an organic solvent.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium compounds.
Scientific Research Applications
2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and disruption of cellular processes. It may also inhibit certain enzymes or proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-methylthiazol-5-yl)ethoxy)-2-oxoethyl)triphenylphosphonium bromide
- 1-(4-methylbenzyl)pyridinium bromide
- Ethyl bromoacetate
Uniqueness
2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a pyridinium core with an ethoxy-oxoethyl group and a 4-methylbenzyl substituent makes it particularly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-[1-[(4-methylphenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.BrH/c1-3-20-17(19)12-16-6-4-5-11-18(16)13-15-9-7-14(2)8-10-15;/h4-11H,3,12-13H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSCLAWLYXVBPS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=C(C=C2)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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